4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine
Overview
Description
4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, a trifluoromethylphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the tetrazole ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the tetrazole derivative.
Introduction of the Trifluoromethylphenyl Group: This involves a sulfonylation reaction where the trifluoromethylphenyl group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.
Scientific Research Applications
4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylates. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine shares similarities with other tetrazole-containing compounds such as losartan and valsartan, which are used as antihypertensive agents.
Methoxyphenyl derivatives: Compounds like anisole and methoxybenzene share the methoxyphenyl group but lack the tetrazole and piperidine rings.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both a tetrazole ring and a trifluoromethyl group makes it particularly interesting for drug design and materials science.
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)tetrazol-5-yl]-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3S/c1-31-16-8-6-15(7-9-16)28-19(24-25-26-28)14-10-12-27(13-11-14)32(29,30)18-5-3-2-4-17(18)20(21,22)23/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBRWQRVLJPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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